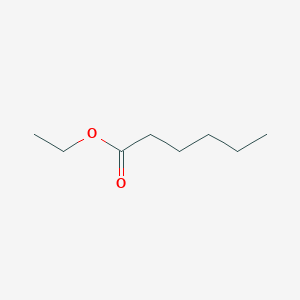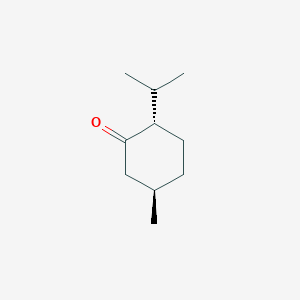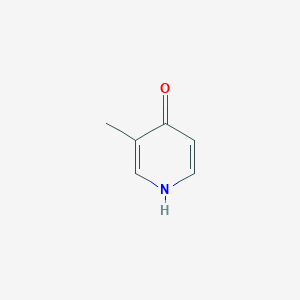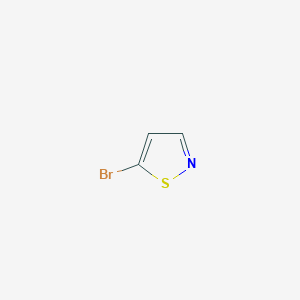
(1-((Benzyloxy)methyl)cyclopropyl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like (1-((Benzyloxy)methyl)cyclopropyl)methanol often involves strategies that enable the formation of the three-membered cyclopropane ring. Techniques such as photochemical reactions and the use of methanol as a solvent or reactant are common. For instance, photochemical reactions have been used to form cyclopropane-1,2-diols through β- and γ-hydrogen abstractions (Yoshioka, Miyazoea, & Hasegawa, 1993). Another study discusses the reaction of electron-deficient cyclopropane derivatives with methanol, highlighting the synthetic versatility of cyclopropane compounds (Cao Wei, 2000).
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is characterized by the strain and unique bonding angles of the cyclopropane ring, which impact their reactivity and physical properties. Advanced spectroscopic techniques, such as NMR, are essential for elucidating these structures. The synthesis and structural analysis of cyclopropa[c]benzofuran derivatives provide insights into the conformational preferences and stability of cyclopropyl rings (Brown, Fallon, Gatehouse, Jones, & Rae, 1982).
Chemical Reactions and Properties
Cyclopropylmethyl compounds engage in various chemical reactions, including ring-opening, photochemical transformations, and reactions with nucleophiles. The reactivity of these compounds can be attributed to the ring strain in the cyclopropane moiety. Studies have demonstrated the formation of homoallylic ethers and ring-enlargement products upon reaction with methanol (Honda, Nishizawa, Nishii, Fujinami, & Segi, 2009).
Applications De Recherche Scientifique
Photochemical Behavior : The photochemical behavior of related cyclopropyl derivatives, such as 1-Benzoy1-1-(o-ethylphenyl)cyclopropane, is studied for E-indanol formation, indicating potential applications in photochemistry and organic synthesis (Chang, Nahm, & Park, 2002)(source).
Methanol Reactions : Studies have explored reactions involving methanol and electron-deficient cyclopropane derivatives, which could have implications in developing novel chemical syntheses and understanding reaction mechanisms (Wei, 2000)(source).
Antitubercular Activity : Certain cyclopropyl methanol derivatives, like 4-(aryloxy)phenyl cyclopropyl methanol, show promising antitubercular activity against Mycobacterium tuberculosis, suggesting potential for future clinical applications (Bisht et al., 2010)(source).
Catalytic and Green Chemistry : Some studies indicate the catalytic reduction of benzyloxy derivatives in methanol, highlighting potential applications in green chemistry and organic synthesis (Yamanaka, 1959)(source).
Methanol as a Clean-Burning Fuel : Methanol, often used in reactions with cyclopropyl methanol derivatives, is researched for its applications as a clean-burning fuel, highlighting its relevance in environmental and energy research (Dalena et al., 2018)(source).
Mécanisme D'action
Mode of Action
It is mentioned that it is used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Biochemical Pathways
[1-[(Benzyloxy)methyl]cyclopropyl]methanol is an intermediate of Montelukast , which is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma . This suggests that it may be involved in the leukotriene pathway, which plays a key role in the inflammatory response.
Result of Action
As an intermediate of montelukast , it may contribute to the antagonistic effect on leukotriene D4 receptors, thereby alleviating symptoms of allergies and asthma.
Orientations Futures
The future directions for the use and study of (1-((Benzyloxy)methyl)cyclopropyl)methanol are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of Montelukast, it may continue to be of interest in pharmaceutical research .
Propriétés
IUPAC Name |
[1-(phenylmethoxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZAPJNEFMKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(Benzyloxy)methyl]cyclopropyl]methanol | |
CAS RN |
177200-76-9 | |
| Record name | {1-[(benzyloxy)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



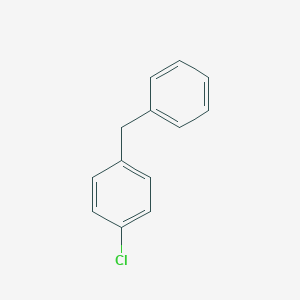
![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)
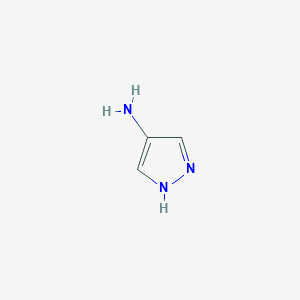
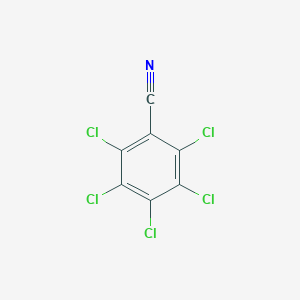
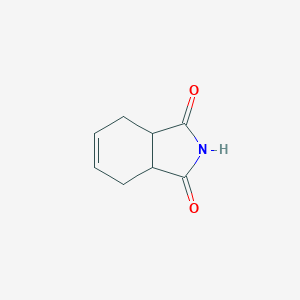

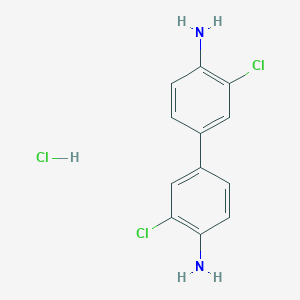
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
